REACTION_CXSMILES
|
[NH2:1][C:2]1[O:6][N:5]=[C:4]([CH3:7])[CH:3]=1.[H-].[Na+].[F:10][C:11]([F:22])([F:21])[C:12]1[C:17]([C:18](Cl)=[O:19])=[CH:16][N:15]=[CH:14][CH:13]=1.C(OCC)(=O)C.CCCCCC>CN(C)C=O>[CH3:7][C:4]1[CH:3]=[C:2]([NH:1][C:18](=[O:19])[C:17]2[C:12]([C:11]([F:22])([F:10])[F:21])=[CH:13][CH:14]=[N:15][CH:16]=2)[O:6][N:5]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NO1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
314 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=NC=C1C(=O)Cl)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by thin layer chromatography (a developing solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)NC(C1=CN=CC=C1C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |